Imidazo[1,5-a]pyridin-3(2H)-one
Overview
Description
Imidazo[1,5-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant attention due to its unique chemical structure and versatile applications. This compound belongs to the class of imidazo[1,5-a]pyridine derivatives, which are known for their luminescent properties and biological activities . The core structure of this compound consists of a fused imidazole and pyridine ring, making it a valuable scaffold in various fields of research and industry.
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridin-3(2H)-one and its derivatives have been found to interact with a variety of targets due to their unique chemical structure and versatility . They have shown potential in several research areas, from materials science to the pharmaceutical field . .
Mode of Action
The mode of action of this compound is largely dependent on its π-accepting character . This character is significantly increased due to a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring . This strong π-accepting character influences its interaction with targets and the resulting changes .
Biochemical Pathways
Given its potential in the pharmaceutical field , it can be inferred that it may interact with various biochemical pathways.
Result of Action
Its unique chemical structure and versatility suggest that it may have diverse effects in different applications .
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-a]pyridin-3(2H)-one has been found to have strong π-accepting character . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with rhodium complexes and selenium adducts . The nature of these interactions is largely due to the electronic character of the carbene in the compound .
Cellular Effects
For instance, some derivatives have been used in the development of anti-cancer drugs .
Molecular Mechanism
The molecular mechanism of this compound is largely attributed to its strong π-accepting character . DFT calculations have revealed that a hybrid accepting orbital, comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring, newly occurs to result in significantly increased π-accepting character .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-3(2H)-one typically involves the cyclization of 2-aminopyridines with carbonyl compounds under acidic or basic conditions. One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,5-a]pyridine core . Another approach involves the use of multicomponent reactions, where 2-aminopyridine, aldehydes, and isocyanides react to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize the need for chromatographic purification. For example, the Ni-catalyzed Kumada cross-coupling reaction has been used to produce C5-substituted imidazo[1,5-a]pyridin-3-ylidene ligands, which can be further functionalized to obtain the target compound .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted this compound compounds .
Scientific Research Applications
Imidazo[1,5-a]pyridin-3(2H)-one has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Imidazo[1,5-a]pyridin-3(2H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Another class of imidazo derivatives with similar biological activities but different structural features.
Imidazo[1,5-b]pyridine: Shares the imidazo core but differs in the position of the nitrogen atom in the pyridine ring.
Imidazo[1,2-b]pyridazine: Contains a pyridazine ring fused to the imidazo core, offering distinct chemical properties.
The uniqueness of this compound lies in its specific ring fusion and electronic properties, which contribute to its diverse applications and reactivity .
Properties
IUPAC Name |
2H-imidazo[1,5-a]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-5-6-3-1-2-4-9(6)7/h1-5H,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFBKXZOIIIDSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)N2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480323 | |
Record name | Imidazo[1,5-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65173-13-9 | |
Record name | Imidazo[1,5-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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